N-Succinimidyloxycarbonylethyl Methanethiosulfonate

説明

Synthesis Analysis

The synthesis of related cross-linking reagents, such as [35S]dithiobis(succinimidyl propionate) and N-succinimidyl 3-(2-pyridyldithio)propionate, involves reactions with primary and secondary aliphatic amino groups in both organic and aqueous media. These compounds demonstrate high reactivity under mild conditions and possess a long solution half-life, making them suitable for probing biological structures (Lomant & Fairbanks, 1976); (Carlsson, Drevin, & Axén, 1978).

Molecular Structure Analysis

Studies on compounds like methyl methanethiosulfonate, CH3SO2SCH3, a molecule related to N-Succinimidyloxycarbonylethyl Methanethiosulfonate, reveal that the molecular structure favors a gauche conformation due to hyperconjugative and nonbonding interactions. This insight into the molecular geometry and rotational barriers contributes to understanding the chemical behavior and reactivity of sulfonate esters (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

N-Succinimidyloxycarbonylethyl Methanethiosulfonate and its analogs engage in acylation and thiolation reactions, impacting proteins' functional groups. These reactions are crucial for studying protein interactions and dynamics. The introduction of thiol groups into proteins and the creation of protein-protein conjugates through disulfide linkages exemplify the chemical versatility and applications of these reagents (Carlsson, Drevin, & Axén, 1978).

科学的研究の応用

Potential in Cancer Therapy : Methanethiosulfonate derivatives, including N-Succinimidyloxycarbonylethyl Methanethiosulfonate, show promise as scaffolds for preparing new direct STAT3 inhibitors. Some of these have demonstrated moderate antiproliferative activity on HCT-116 cancer cells (Gabriele et al., 2014).

Efficient RNA Labeling and Purification : A method was developed for labeling and purifying 4-thiouridine-containing RNA, enabling accurate studies of microRNA turnover in human cells without affecting global levels or processing machinery. This method likely involves the use of methanethiosulfonate derivatives (Duffy et al., 2015).

Protein Structure and Dynamics Study : Site-directed methyl group labeling, where methanethiosulfonates may be used, provides a way to probe the structure and dynamics in large protein systems like the proteasome and ClpP protease (Religa et al., 2011).

Enzyme Modification and Protection : Methanethiosulfonate derivatives can reversibly inhibit enzymes and protect redox-sensitive proteins without impairing their activity. This opens new applications in research, pharmaceuticals, and biotechnology (Makarov et al., 2019).

Electrostatic Measurements in Peptides : Methanethiosulfonate derivatives assist in site-directed electrostatic measurements, particularly in determining the pKa of peptides via electron paramagnetic resonance, enhancing understanding of local polarity and protonation effects (Smirnov et al., 2004).

特性

IUPAC Name |

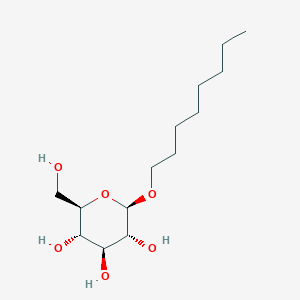

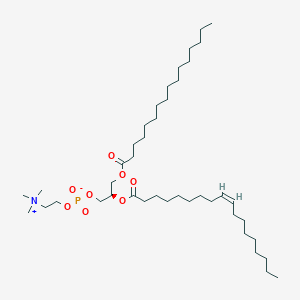

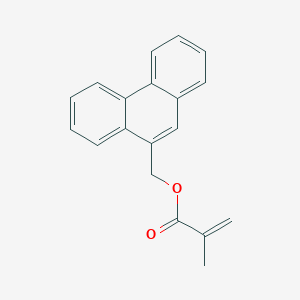

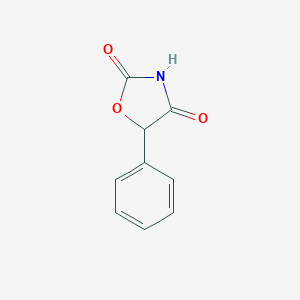

(2,5-dioxopyrrolidin-1-yl) 3-methylsulfonylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6S2/c1-17(13,14)16-5-4-8(12)15-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPQUPMCCSLZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404344 | |

| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

CAS RN |

385399-11-1 | |

| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。